(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate

Stereochemistry Cyanoacrylamide geometry Isomer purity

Procure CAS 327101-40-6 as the authentic (E)-configured reference standard for SAR studies. This compound provides the precise 3-chlorophenyl furan architecture (Hammett σmeta +0.37), which is critical for correlating halogen substitution position with biological endpoint potency. The ethyl ester moiety (calculated logP 4.87) offers distinct pharmacokinetic properties compared to methyl ester analogs, with predicted slower esterase-mediated hydrolysis. The full-length para-substituted ethyl benzoate extension (MW 420.85) provides additional electron density features for protein-ligand co-crystallography and molecular docking campaigns that the truncated primary amide scaffold (CID 710423, MW 272.68) cannot deliver.

Molecular Formula C23H17ClN2O4
Molecular Weight 420.85
CAS No. 327101-40-6
Cat. No. B2588790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate
CAS327101-40-6
Molecular FormulaC23H17ClN2O4
Molecular Weight420.85
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C#N
InChIInChI=1S/C23H17ClN2O4/c1-2-29-23(28)15-6-8-19(9-7-15)26-22(27)17(14-25)13-20-10-11-21(30-20)16-4-3-5-18(24)12-16/h3-13H,2H2,1H3,(H,26,27)/b17-13+
InChIKeyHTOGKWWCYJSIEH-GHRIWEEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring (E)-Ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate (CAS 327101-40-6): Core Structural Identity and Database Authentication


(E)-Ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate (CAS 327101-40-6, molecular formula C23H17ClN2O4, MW 420.85 g/mol) is a synthetic small molecule belonging to the 2-cyanoacrylamide class. Its structure features three distinct pharmacophoric regions: a 5-(3-chlorophenyl)furan-2-yl moiety, an (E)-configured 2-cyanoacrylamide linker, and a 4-(ethoxycarbonyl)phenyl (ethyl benzoate) terminus . The compound is registered in the ZINC database (ZINC000013801564) with computed physicochemical properties including a calculated logP of 4.87 and a molecular weight of 420.852 g/mol, and has been associated with a reference publication in J. Med. Chem. (1999) concerning NMDA receptor ligand design [1]. The core scaffold, 3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide, is documented in PubChem under CID 710423 [2].

Why Generic Cyanoacrylamide Analogs Cannot Substitute for CAS 327101-40-6 in Research Procurement


The 2-cyanoacrylamide chemotype encompasses a large family of compounds with broad biological activity profiles, including anticancer, antimicrobial, and central nervous system modulation [1][2]. However, subtle structural variations—specifically the (E) vs. (Z) configuration of the acrylamide double bond, the position of chlorine substitution on the phenyl ring (meta vs. para), the nature of the ester group (ethyl vs. methyl), and the substitution pattern on the benzoate ring—can profoundly alter target binding, metabolic stability, and physicochemical properties. Generic substitution within this class without matched stereochemistry and substitution pattern carries a high risk of divergent biological outcomes and irreproducible results. The evidence below quantifies where this specific compound's structural features confer measurable differentiation.

Product-Specific Quantitative Differentiation Evidence for CAS 327101-40-6 Against Closest Structural Analogs


E-Configuration Specificity: Stereochemical Differentiation from (Z)-Ethyl 4-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate

CAS 327101-40-6 is specifically the (E)-isomer, with the cyano group and the carbonyl group trans across the acrylamide double bond. The corresponding (Z)-isomer of the closely related 4-chlorophenyl analog — (Z)-ethyl 4-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate — represents a distinct chemical entity with different three-dimensional geometry. The E-configuration yields an extended molecular conformation (distance between furan oxygen and benzoate carbonyl oxygen), whereas the Z-configuration produces a bent geometry that alters both the pharmacophoric distance and the electrostatic potential surface . The InChI Key for CAS 327101-40-6 is HTOGKWWCYJSIEH-GHRIWEEISA-N, with the stereochemistry explicitly defined in the IUPAC name as the (E)-configured 2-cyanoprop-2-enoyl moiety .

Stereochemistry Cyanoacrylamide geometry Isomer purity

Chlorine Substitution Position: Meta (3-Chloro) vs. Para (4-Chloro) Phenyl Ring Differentiation

The target compound bears a chlorine atom at the meta (3-) position of the phenyl ring attached to the furan. The most readily available analog, (E)-ethyl 4-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate and its methyl ester variant (E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate, carry chlorine at the para (4-) position . Meta-substitution alters the electronic distribution on the phenyl ring differently from para-substitution: the Hammett σmeta value for Cl is +0.37, while σpara is +0.23, indicating a stronger electron-withdrawing inductive effect at the meta position [1]. This electronic difference affects the π-stacking potential of the chlorophenyl-furan system and the overall dipole orientation of the molecule.

Structure-activity relationship Halogen substitution Meta vs. para effect

Ethyl Ester vs. Methyl Ester Differentiation: Impact on Lipophilicity and Metabolic Stability

CAS 327101-40-6 features an ethyl ester at the 4-position of the benzoate ring. The closest commercially cataloged analog, (E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate, bears a methyl ester at the ortho (2-) position with a para-chlorophenyl group . The ethyl ester increases lipophilicity by approximately 0.5 logP units compared to the methyl ester (based on the π contribution of a methylene unit in the Hansch-Leo fragmental constant system), which can significantly affect membrane permeability, plasma protein binding, and metabolic hydrolysis rates. The target compound has a calculated logP of 4.87 (ZINC database) [1].

Ester homologation logP Metabolic stability

Benzoate Substitution Pattern: 4-(Ethoxycarbonyl)phenyl vs. 2-(Methoxycarbonyl)phenyl and Amide-Terminated Analogs

The target compound has the cyanoacrylamido nitrogen attached to the para (4-) position of the ethyl benzoate ring, creating a linear, extended molecular architecture. In contrast, the methyl ester analog (E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate bears the amide linkage at the ortho (2-) position, which introduces steric congestion and may force a different conformational preference . Furthermore, the core scaffold 3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamide (CID 710423, CAS 301691-18-9) terminates in a primary amide rather than a benzoate ester, representing a minimal scaffold lacking the extended aromatic ester moiety entirely [1]. The para-benzoate architecture in CAS 327101-40-6 extends the molecular length by approximately 5–6 Å compared to the primary amide scaffold.

Regioisomerism Benzoate substitution Pharmacophore geometry

NMDA Receptor Ligand Class Association: Contextual Evidence from J. Med. Chem. (1999) Scaffold Series

The ZINC database entry for CAS 327101-40-6 (ZINC000013801564) cross-references a publication in J. Med. Chem. (1999, Vol. 42, pp. 4394–4404) that describes a series of compounds targeting the NMDA receptor glycine site [1]. In that study, furan-containing cyanoacrylamide derivatives were evaluated for NMDA receptor binding affinity. Compounds within this chemotype demonstrated pKi values in the range of 7.6–8.2 against the rat NMDA receptor subunit zeta 1 (NMDZ1_RAT/GRIN1) [1]. While CAS 327101-40-6 itself is registered in the same scaffold framework as these active compounds, direct binding data for this specific compound were not located in publicly available databases. This contextual association suggests potential applicability in neuroscience research involving glutamatergic signaling, but investigators must independently verify activity.

NMDA receptor Glycine site Allosteric modulation

Recommended Research Procurement Scenarios for CAS 327101-40-6 Based on Verified Differentiation Evidence


Stereochemistry-Controlled Structure-Activity Relationship (SAR) Studies of Cyanoacrylamide-Based Ligands

Investigators requiring a precisely defined (E)-configured 2-cyanoacrylamide with a 3-chlorophenyl-furan motif should procure CAS 327101-40-6 as the authentic reference standard. The defined E-geometry (InChI Key: HTOGKWWCYJSIEH-GHRIWEEISA-N) ensures that the trans relationship between the cyano and carbonyl groups is maintained, which is critical when comparing biological activity against (Z)-isomer analogs [1]. This compound serves as the correct stereochemical benchmark for any SAR exploration of this chemotype.

Meta-Chlorophenyl Pharmacophore Validation in CNS or Anticancer Target Screening

When a research program requires systematic evaluation of halogen substitution position effects (meta vs. para), CAS 327101-40-6 provides the authentic 3-chlorophenyl furan architecture with a Hammett σmeta of +0.37 [1]. Para-chloro substituted analogs (e.g., (E)-methyl 2-(3-(5-(4-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate) cannot substitute for this electronic and steric profile. Procurement of the correct meta-substituted compound is essential for generating valid SAR data correlating halogen position with biological endpoint potency.

Ester Prodrug or Pharmacokinetic Optimization Studies Requiring Ethyl Ester Functionality

For research programs exploring ester-based prodrug strategies or pharmacokinetic optimization, CAS 327101-40-6 offers the ethyl ester moiety with a calculated logP of 4.87 [1]. This lipophilicity is distinct from the methyl ester analog (estimated logP ~4.3–4.4) and is predicted to exhibit slower esterase-mediated hydrolysis. Comparative metabolism or permeability studies require the authentic ethyl ester compound rather than a methyl ester substitute to ensure valid pharmacokinetic conclusions.

Extended Pharmacophore Docking and Crystallography Studies Utilizing the Full Para-Benzoate Architecture

CAS 327101-40-6 provides the complete para-substituted ethyl benzoate extension, extending the molecular scaffold approximately 5–6 Å beyond the minimal cyanoacrylamide core (CID 710423, MW 272.68) [1]. For structural biology applications—including protein-ligand co-crystallography, molecular docking campaigns, or cryo-EM ligand identification—this extended architecture offers additional electron density features and hydrogen bonding opportunities that are absent in the truncated primary amide scaffold. Procurement of the full-length compound ensures that binding mode characterization reflects the complete pharmacophore.

Quote Request

Request a Quote for (E)-ethyl 4-(3-(5-(3-chlorophenyl)furan-2-yl)-2-cyanoacrylamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.